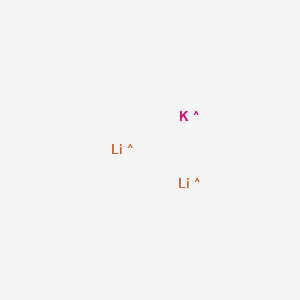
CID 71444855
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 71444855 is a useful research compound. Its molecular formula is KLi2 and its molecular weight is 53.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of chemical compounds typically involves a series of synthetic routes and reaction conditions. These may include:
Starting Materials: The initial substances used in the synthesis.
Reagents: Chemicals that react with the starting materials to form the desired product.
Reaction Conditions: Temperature, pressure, solvents, and catalysts used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for chemical compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include:
Batch Processing: Producing the compound in discrete batches.
Continuous Processing: Producing the compound in a continuous flow system.
Purification: Techniques such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Chemical compounds can undergo various types of reactions, including:
Oxidation: The loss of electrons, often involving oxygen.
Reduction: The gain of electrons, often involving hydrogen.
Substitution: The replacement of one atom or group of atoms with another.
Addition: The addition of atoms or groups of atoms to a molecule.
Elimination: The removal of atoms or groups of atoms from a molecule.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum.
Solvents: Such as water, ethanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation of an alcohol may produce an aldehyde or ketone, while reduction of a ketone may produce an alcohol.
Scientific Research Applications
Chemical compounds like “CID 71444855” have a wide range of scientific research applications, including:
Chemistry: Used as reagents or intermediates in chemical synthesis.
Biology: Studied for their effects on biological systems, such as enzyme inhibition or activation.
Medicine: Investigated for their potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the production of materials, such as polymers or pharmaceuticals.
Mechanism of Action
The mechanism of action of a chemical compound involves the molecular targets and pathways through which it exerts its effects. This may include:
Binding to Receptors: Interacting with specific proteins on the surface of cells.
Enzyme Inhibition: Blocking the activity of enzymes involved in metabolic pathways.
Signal Transduction: Modulating the signaling pathways that control cellular functions.
Comparison with Similar Compounds
Chemical compounds can be compared with similar compounds to highlight their uniqueness. Similar compounds may include those with:
Similar Structures: Compounds with similar molecular frameworks.
Similar Properties: Compounds with similar physical or chemical properties.
Similar Activities: Compounds with similar biological activities.
Properties
CAS No. |
56095-00-2 |
|---|---|
Molecular Formula |
KLi2 |
Molecular Weight |
53.0 g/mol |
InChI |
InChI=1S/K.2Li |
InChI Key |
KQTHVJNNHOBLBR-UHFFFAOYSA-N |
Canonical SMILES |
[Li].[Li].[K] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















